2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
CAS No.: 727688-85-9
Cat. No.: VC7168415
Molecular Formula: C19H15N5OS3
Molecular Weight: 425.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727688-85-9 |
|---|---|
| Molecular Formula | C19H15N5OS3 |
| Molecular Weight | 425.54 |
| IUPAC Name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C19H15N5OS3/c25-14(22-19-23-16(24-28-19)11-5-2-1-3-6-11)9-26-17-15-12-7-4-8-13(12)27-18(15)21-10-20-17/h1-3,5-6,10H,4,7-9H2,(H,22,23,24,25) |
| Standard InChI Key | NOFALUAXOVTACI-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5 |
Introduction
Molecular Formula and Characteristics
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Molecular Formula: C16H13N5OS2
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Molecular Weight: Approximately 355.44 g/mol
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Functional Groups:
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Thioether (-S-) linkage
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Amide (-CONH-) group
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Aromatic systems (phenyl and thiadiazole)
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These features suggest the compound could exhibit significant pharmacological activity due to its heterocyclic framework and functional diversity.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions starting from commercially available precursors. A general approach might include:
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Formation of the Cyclopenta45thieno[2,3-d]pyrimidine Core:
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Cyclization of thiophene derivatives with urea or guanidine derivatives under acidic or basic conditions.
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Introduction of the Thioether Linkage:
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Reaction of the pyrimidine core with a thiol derivative to form the thioether bond.
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Attachment of the Phenyl-Thiadiazole Group:
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Coupling reactions such as nucleophilic substitution or amidation to attach the thiadiazole moiety.
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Example Reaction Scheme
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1 | Thiophene + Guanidine | Cyclopenta thieno[2,3-d]pyrimidine |
| 2 | Pyrimidine derivative + Thiol | Thioether intermediate |
| 3 | Intermediate + Phenyl-thiadiazole derivative | Final Compound |
Potential Applications
Preliminary studies on similar compounds indicate that this molecule could have applications in:
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Anti-inflammatory Activity:
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The thiadiazole group is known to interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are targets for anti-inflammatory drugs.
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Anticancer Activity:
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Heterocyclic compounds with fused thiophene-pyrimidine systems have shown cytotoxic effects against various cancer cell lines.
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Antimicrobial Properties:
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The presence of sulfur and nitrogen atoms in heterocycles often enhances antimicrobial efficacy.
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Mechanism of Action
The compound's activity may involve:
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Binding to active sites of enzymes via hydrogen bonding or π-π stacking interactions.
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Modulating biological pathways by inhibiting key proteins.
Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR spectra provide details about proton and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups like amides and thioethers.
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X-ray Crystallography:
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Determines the three-dimensional arrangement of atoms within the molecule.
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Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H13N5OS2 |
| Molecular Weight | ~355.44 g/mol |
| Key Functional Groups | Amide, Thioether, Phenyl-Thiadiazole |
| Predicted Biological Activity | Anti-inflammatory, Anticancer |
| Analytical Techniques Used | NMR, MS, IR, X-ray Crystallography |
Future Research Directions
To fully explore the potential of this compound:
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Conduct in vitro and in vivo biological testing to confirm its efficacy against specific targets.
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Perform structure-activity relationship (SAR) studies to optimize its pharmacological properties.
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Investigate its metabolic stability and toxicity profile for drug development.
This compound represents a promising scaffold for further development in medicinal chemistry due to its unique structural features and potential biological activities.
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